Potassium,triethylboranuide

Catalog No.
S1899189
CAS No.
22560-21-0
M.F
C6H16BK
M. Wt
138.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium,triethylboranuide

CAS Number

22560-21-0

Product Name

Potassium,triethylboranuide

IUPAC Name

potassium;triethylboranuide

Molecular Formula

C6H16BK

Molecular Weight

138.10 g/mol

InChI

InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1

InChI Key

MFRDRDKPANBWOI-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)CC.[K+]

Canonical SMILES

[BH-](CC)(CC)CC.[K+]

Organic Synthesis

  • KBEt3H solution is a versatile reducing agent for various organic functional groups. It can selectively reduce aldehydes, ketones, and imines to their corresponding alcohols, amines, and alkanes, respectively [].
  • Due to its mild reducing nature, KBEt3H solution is particularly useful for reactions involving sensitive functionalities that might be incompatible with harsher reducing agents [].

Nanomaterial Synthesis

  • KBEt3H solution plays a crucial role in the synthesis of various nanomaterials. It can be used as a reducing agent for the preparation of metal nanoparticles, metal oxides, and other inorganic nanostructures [].
  • By controlling the reaction conditions and KBEt3H concentration, researchers can manipulate the size, morphology, and properties of the synthesized nanomaterials [].

Polymer Chemistry

  • KBEt3H solution finds applications in polymer chemistry for the reduction of functional groups within polymer chains. This allows for the modification of polymer properties such as chain length, functionality, and reactivity [].
  • KBEt3H solution can also be used for the controlled radical polymerization process, which enables the synthesis of well-defined polymers with specific architectures [].

Medicinal Chemistry

  • Due to its selective reduction capabilities, KBEt3H solution is being explored in medicinal chemistry for the synthesis of bioactive molecules.
  • It can be used to reduce carbonyl groups present in many pharmaceuticals, leading to the formation of desired functional groups [].

Potassium triethylborohydride is an organoboron compound with the chemical formula C6H16BK\text{C}_6\text{H}_{16}\text{BK}. It is a powerful reducing agent, commonly utilized in organic and organometallic chemistry. This compound is characterized by its high reactivity, particularly in the presence of water, where it can release flammable gases that may ignite spontaneously . Potassium triethylborohydride typically exists as a solution in tetrahydrofuran, a solvent that stabilizes its reactive properties while facilitating various

KBEt3H acts as a reducing agent by donating a hydride ion (H-) to the target molecule. The tetrahedral boron readily loses the hydride due to its electron-deficient nature. The hydride addition breaks a pi (π) bond in the carbonyl group (C=O) of aldehydes and ketones, converting them to alcohols (C-OH).

KBEt3H is a flammable and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. KBEt3H readily reacts with water, releasing flammable hydrogen gas [].

Here are some safety precautions when handling KBEt3H:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Work under inert atmosphere (e.g., nitrogen) and anhydrous conditions.
  • Handle KBEt3H solutions with care, avoiding contact with skin, eyes, and clothing.
  • Dispose of waste KBEt3H solutions according to appropriate chemical waste disposal regulations.
, primarily as a reducing agent. It can effectively reduce alkyl halides to alkanes and can also reduce carbonyl compounds to alcohols. The compound has been shown to react with hindered trialkylboranes, producing significant yields of desired products . Notably, it can engage in dehydrogenation reactions and tandem nucleophilic addition reactions, which are essential for synthesizing complex organic molecules .

Key Reactions:

  • Reduction of Alkyl Halides: Converts alkyl halides to their corresponding alkanes.
  • Reduction of Carbonyl Compounds: Reduces ketones and aldehydes to alcohols.
  • Dehydrogenation: Facilitates the removal of hydrogen from substrates, enhancing the formation of double bonds.

Potassium triethylborohydride is synthesized through the reaction of potassium hydride with triethylborane in tetrahydrofuran. This reaction proceeds readily at ambient temperatures:

K+Et3BKEt3BH\text{K}+\text{Et}_3\text{B}\rightarrow \text{KEt}_3\text{BH}

The resulting compound is then typically used as a solution in tetrahydrofuran for ease of handling and application in various

Potassium triethylborohydride has several applications in organic synthesis, particularly due to its strong reducing properties. It is employed in:

  • Organic Chemistry: As a reducing agent for synthesizing alcohols from carbonyl compounds.
  • Organometallic Chemistry: In the preparation of organoboron compounds.
  • Pharmaceutical Development: Potentially useful in synthesizing complex organic molecules for drug discovery.

Interaction studies involving potassium triethylborohydride primarily focus on its reactivity with various substrates. The compound's interactions are characterized by its ability to reduce functional groups efficiently and selectively. For example, it can selectively reduce carbonyl groups while leaving other functional groups intact under certain conditions . Additionally, it reacts vigorously with water and alcohols, producing flammable gases, which underscores the importance of understanding its interactions for safe laboratory practices .

Potassium triethylborohydride shares similarities with several other organoboron compounds, particularly lithium triethylborohydride and sodium triethylborohydride. Below is a comparison highlighting its unique features:

CompoundFormulaKey FeaturesUnique Aspects
Potassium TriethylborohydrideC₆H₁₆BKStrong reducing agent; reacts violently with waterMore reactive than lithium or sodium variants
Lithium TriethylborohydrideC₆H₁₆LiBPowerful reducing agent; stable in THFLess reactive than potassium variant
Sodium TriethylborohydrideC₆H₁₆NaBSimilar reactivity; used in organic synthesisGenerally less hazardous than potassium variant

Unique Features

  • Reactivity: Potassium triethylborohydride is more reactive than both lithium and sodium variants due to the electropositive nature of potassium.
  • Handling: Requires stringent safety measures due to its propensity to release flammable gases upon contact with moisture.

Hydrogen Bond Acceptor Count

1

Exact Mass

138.0982122 g/mol

Monoisotopic Mass

138.0982122 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

22560-21-0

Dates

Modify: 2023-08-16

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